(6R,7R)-Benzhydryl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
(6R,7R)-Benzhydryl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (CAS 36923-21-4) is a cephalosporin-derived intermediate with the molecular formula C20H18N2O3S and a molecular weight of 366.43 g/mol . It features a benzhydryl ester group at the 2-position and an unsubstituted 3-position (R=H). Key properties include:
Properties
IUPAC Name |
benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16-17,19H,12,21H2/t16-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYBPASOTOAXQW-VQIMIIECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36923-21-4 | |
| Record name | diphenylmethyl (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(6R,7R)-Benzhydryl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known by its CAS number 36923-21-4, is a compound with significant biological activity, particularly in the field of antibacterial research. This article explores its biological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C20H18N2O3S, with a molecular weight of approximately 366.43 g/mol. The compound is recognized for its structural similarity to cephalosporins, which are widely used antibiotics.
The compound exhibits its biological activity primarily through inhibition of bacterial cell wall synthesis. It acts as a beta-lactam antibiotic, similar to penicillin and cephalosporins, by binding to penicillin-binding proteins (PBPs) in bacteria. This binding interferes with the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.
Antibacterial Efficacy
Research has demonstrated that this compound possesses strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported in various studies:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Klebsiella pneumoniae | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
| Acinetobacter baumannii | 0.25 |
| Candida albicans | 16 |
These results indicate that the compound is particularly effective against certain resistant strains of bacteria, making it a candidate for further development in antibiotic therapies.
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A study published in Current Opinion in Microbiology evaluated the efficacy of (6R,7R)-Benzhydryl 7-amino-8-oxo-5-thia against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with an MIC of 0.5 µg/mL, indicating its potential as an alternative treatment for resistant infections.
Case Study 2: Pharmacokinetics and Safety
In a pharmacokinetic study conducted on animal models, the compound demonstrated favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses. Side effects were limited to mild gastrointestinal disturbances, suggesting a good safety profile for further clinical trials.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties of Analogs
Impact of 3-Substituents
- Hydrogen (Target Compound) : Simplest structure, ideal for further functionalization but may lack stability under oxidative conditions .
- Vinyl (33747-51-2) : Imparts rigidity and agrochemical utility (e.g., pesticide intermediates) .
- Hydroxymethyl : Improves water solubility and serves as a handle for conjugation (e.g., esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
